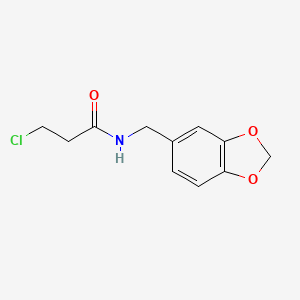

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide

Übersicht

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide is an organic compound that features a benzodioxole ring attached to a chloropropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide typically involves the reaction of 1,3-benzodioxole with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of benzodioxole-quinones.

Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-3-aminopropane.

Wissenschaftliche Forschungsanwendungen

Sedative and Hypotensive Effects

Research indicates that derivatives of N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide exhibit sedative and hypotensive effects. These compounds have been synthesized and tested in pharmacological models to evaluate their efficacy:

- Methodology : In vivo testing on animal models is employed to observe changes in blood pressure and sedation levels.

- Results : Some derivatives have shown promising results, indicating potential for development as therapeutic agents for conditions requiring sedation or blood pressure regulation.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

- Mechanism : The compound appears to modulate certain biochemical pathways associated with inflammation.

- Potential : This application opens avenues for its use in treating inflammatory diseases.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties against various bacterial strains:

- Research Focus : Studies aim to determine its effectiveness against specific pathogens, highlighting its potential as an antimicrobial agent.

Antituberculosis Research

Recent investigations into derivatives of this compound have identified them as potential candidates for antituberculosis treatments:

- Activity Screening : Compounds are screened for antimycobacterial activity using methods such as the Resazurin microtiter assay.

- Results : Certain derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting their viability as therapeutic agents .

Case Study 1: Sedative Effects

In a study assessing the sedative properties of this compound derivatives, researchers conducted a series of tests on rodent models. The results indicated a dose-dependent reduction in locomotor activity, correlating with increased sedation levels. The findings support the compound's potential use in developing new sedative medications.

Case Study 2: Antimicrobial Efficacy

A collaborative study explored the antimicrobial efficacy of synthesized derivatives against a panel of bacterial strains. Using standardized susceptibility testing methods, several compounds exhibited MIC values comparable to established antibiotics. This suggests that these derivatives could serve as a basis for new antimicrobial therapies.

Summary

This compound presents diverse applications across pharmacology and microbiology. Its promising sedative, anti-inflammatory, and antimicrobial properties warrant further investigation. Continued research may lead to the development of novel therapeutic agents that leverage the unique characteristics of this compound.

| Application Area | Key Findings |

|---|---|

| Sedative Effects | Promising results in reducing locomotor activity |

| Anti-inflammatory | Modulates inflammation pathways |

| Antimicrobial Activity | Significant efficacy against Mycobacterium tuberculosis |

Wirkmechanismus

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide is unique due to its specific combination of a benzodioxole ring and a chloropropanamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide, also known as NDT9513727, is a synthetic compound that has garnered attention for its potential biological activities, particularly its role as a non-peptide inverse agonist of the C5a anaphylatoxin chemotactic receptor 1 (C5aR1). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂ClNO₃

- Molecular Weight : 241.67 g/mol

- Structural Features : The compound features a benzodioxole moiety and a chloropropanamide group, which are significant for its chemical reactivity and biological interactions.

Target Receptor

The primary target of this compound is the C5aR1 receptor , which is involved in the complement system—a critical component of the immune response. By acting as an inverse agonist, this compound modulates the receptor's activity, potentially leading to various downstream effects in inflammatory pathways.

Biochemical Pathways

The interaction with C5aR1 impacts several biochemical pathways:

- Complement System Modulation : Alters the immune response to infections and tissue damage.

- Inflammatory Response : May reduce inflammation by inhibiting C5a-mediated signaling pathways.

Biological Activities

This compound has been investigated for multiple biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that it can modulate inflammatory responses, making it a candidate for anti-inflammatory therapies.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity, indicating its usefulness in treating infections.

In Vitro Studies

In laboratory settings, this compound demonstrated varying effects based on dosage and exposure time. These studies provide insights into its pharmacodynamics and potential therapeutic windows.

In Vivo Studies

Animal model studies have revealed that different dosages can significantly influence the compound's efficacy and safety profile. For instance:

- Low doses may exhibit anti-inflammatory properties without significant side effects.

- Higher doses could lead to adverse reactions or diminished efficacy due to off-target effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide | Similar benzodioxole structure; different halogen | Potentially similar bioactivity |

| N-(2-hydroxybenzyl)-3-chloropropanamide | Contains hydroxyl group; similar amide structure | Antimicrobial activity |

| 4-Chloro-N-(benzodioxol-5-yl)butyramide | Longer carbon chain; retains benzodioxole moiety | Anti-inflammatory properties |

This table highlights the distinct structural features and biological activities that may influence their pharmacological profiles.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3-4,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLGPQPRRWYMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80979588 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloropropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-29-3 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloropropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80979588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.